molecular formula C31H22BrN3 B11108292 N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11108292
M. Wt: 516.4 g/mol
InChI Key: CLQNMNVMOWRMJL-FMFFXOCNSA-N
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Description

N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a complex organic compound that features a combination of anthracene, bromophenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the condensation reaction between anthracene-9-carbaldehyde and 4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its anthracene moiety.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine depends on its application:

    Biological Activity: It may interact with cellular targets such as DNA or proteins, leading to apoptosis in cancer cells.

    Fluorescent Properties: The anthracene moiety can absorb light and re-emit it, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like 9,10-diphenylanthracene.

    Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1-phenylpyrazole.

Uniqueness

N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its combination of anthracene, bromophenyl, and pyrazole moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or fluorescent characteristics.

Properties

Molecular Formula

C31H22BrN3

Molecular Weight

516.4 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-[4-(3-bromophenyl)-5-methyl-2-phenylpyrazol-3-yl]methanimine

InChI

InChI=1S/C31H22BrN3/c1-21-30(24-12-9-13-25(32)19-24)31(35(34-21)26-14-3-2-4-15-26)33-20-29-27-16-7-5-10-22(27)18-23-11-6-8-17-28(23)29/h2-20H,1H3/b33-20+

InChI Key

CLQNMNVMOWRMJL-FMFFXOCNSA-N

Isomeric SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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